2,2-Dimethylpropiophenone

Electrosynthesis Carboxylation Reaction Pathway Selectivity

2,2-Dimethylpropiophenone (also known as pivalophenone or tert-butyl phenyl ketone; CAS 938-16-9) is an aromatic ketone of the propiophenone class characterized by a phenyl group bonded to a carbonyl, which is further substituted by a bulky tert-butyl group. This structural feature imparts significant steric hindrance around the carbonyl carbon, fundamentally distinguishing it from less substituted analogs like propiophenone or acetophenone.

Molecular Formula C11H14O
Molecular Weight 162.23 g/mol
CAS No. 938-16-9
Cat. No. B1678491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Dimethylpropiophenone
CAS938-16-9
SynonymsPivalophenone;  AI3-11505;  AI3 11505;  AI311505
Molecular FormulaC11H14O
Molecular Weight162.23 g/mol
Structural Identifiers
SMILESCC(C)(C)C(=O)C1=CC=CC=C1
InChIInChI=1S/C11H14O/c1-11(2,3)10(12)9-7-5-4-6-8-9/h4-8H,1-3H3
InChIKeyOECPUBRNDKXFDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





2,2-Dimethylpropiophenone (CAS 938-16-9): Baseline Physicochemical and Structural Profile for Procurement Decision-Making


2,2-Dimethylpropiophenone (also known as pivalophenone or tert-butyl phenyl ketone; CAS 938-16-9) is an aromatic ketone of the propiophenone class characterized by a phenyl group bonded to a carbonyl, which is further substituted by a bulky tert-butyl group . This structural feature imparts significant steric hindrance around the carbonyl carbon, fundamentally distinguishing it from less substituted analogs like propiophenone or acetophenone [1]. Standard physicochemical properties include a molecular formula of C₁₁H₁₄O, a molecular weight of 162.23 g/mol, a boiling point range of 219–222 °C (lit.), a density of 0.97 g/mL at 25 °C (lit.), a refractive index (n20/D) of 1.508 (lit.), and a flash point of 87 °C (closed cup) . The compound is a clear, colorless liquid at room temperature, is not miscible with water, and is classified as an irritant (GHS hazard statements: H315, H319, H335) . This sterically congested structure underpins the unique reactivity and selectivity profiles detailed in subsequent sections, which are critical for scientific and industrial selection.

2,2-Dimethylpropiophenone (CAS 938-16-9): Why In-Class Analogs Cannot Be Simply Substituted


The selection of 2,2-dimethylpropiophenone over other propiophenone derivatives is not a matter of simple substitution; it is a decision driven by the compound's unique steric and electronic profile, which dictates distinct chemical behavior and reaction outcomes. While propiophenone (ethyl phenyl ketone) and acetophenone (methyl phenyl ketone) serve as foundational aromatic ketones, the presence of the gem-dimethyl (tert-butyl) group in 2,2-dimethylpropiophenone introduces substantial steric hindrance at the α-carbon. This precludes enolate formation and α-functionalization pathways that are trivial for unsubstituted propiophenone, thereby forcing alternative reaction trajectories [1][2]. Furthermore, this steric bulk significantly alters electrophilic aromatic substitution (EAS) regioselectivity and relative reactivity compared to both acetophenone and propiophenone [1][3]. In catalytic asymmetric transformations, this bulkiness presents a challenge to catalyst activity and selectivity, creating a performance threshold that only the most robust catalytic systems can meet, a key differentiator when high enantiomeric excess is required [4]. Therefore, procurement decisions must be anchored in the quantitative performance data outlined in Section 3, as a generic analog will not deliver equivalent results in applications where this specific steric environment is a prerequisite.

2,2-Dimethylpropiophenone (CAS 938-16-9): Product-Specific Quantitative Differentiation Evidence vs. Analogs


2,2-Dimethylpropiophenone vs. Acetophenone: Divergent Product Distribution in Electrocarboxylation

In electrocarboxylation reactions, 2,2-dimethylpropiophenone yields a distinct set of products compared to acetophenone. While acetophenone produces substituted benzoic acids in ortho, para, and meta positions, the sterically hindered 2,2-dimethylpropiophenone yields only the meta-substituted benzoic acid along with a cyclohex-5-en-1,3-dicarboxylic acid derivative [1]. This demonstrates that the steric bulk of the tert-butyl group fundamentally alters the reaction pathway and product selectivity, a critical consideration for synthesis planning.

Electrosynthesis Carboxylation Reaction Pathway Selectivity

2,2-Dimethylpropiophenone vs. Acetophenone: Quantified Relative Reactivity in Electrophilic Aromatic Nitration

Competition experiments for nitration with NO₂BF₄ in sulfolane reveal that 2,2-dimethylpropiophenone (pivalophenone) is two to five times more reactive than acetophenone, while being ten to twenty times less reactive than benzene [1]. The reaction yields o-, m-, and p-nitropivalophenones in a percentage ratio of 26:45:29 [1]. This quantitative reactivity and regioselectivity data are essential for predicting nitration outcomes and selecting the appropriate ketone starting material.

Electrophilic Aromatic Substitution Nitration Kinetic Reactivity

2,2-Dimethylpropiophenone: High Enantioselectivity in Enzymatic Reduction Enabled by Steric Bulk

The steric bulk of 2,2-dimethylpropiophenone makes it an excellent substrate for enantioselective reduction by specific carbonyl reductases (CREDs). The enzyme SSCR from *Sporidiobolus salmonicolor* catalyzes its reduction with NADPH to yield 2,2-dimethylpropiophenol with over 90% chiral purity [1]. This high enantioselectivity, driven by the enzyme's sterically demanding active site, is a direct consequence of the substrate's structure, positioning it as a valuable tool for accessing enantioenriched alcohols in pharmaceutical intermediate synthesis.

Biocatalysis Enzymatic Reduction Chiral Synthesis

2,2-Dimethylpropiophenone vs. Acetophenone: Catalyst Performance Benchmark in Transfer Hydrogenation

In hydrogen transfer catalysis, the steric challenge of 2,2-dimethylpropiophenone (DP) serves to benchmark catalyst robustness. A study on Ru complexes containing the bpea ligand demonstrated that the meridional isomer of [RuCl(bpea)(dppe)](BF₄) is much more active than the facial isomer for bulky substrates, with the meridional isomer uniquely capable of catalyzing the hydrogen transfer reaction of DP at room temperature [1]. This distinguishes it as a 'stress test' substrate for evaluating catalyst efficacy where simpler ketones like acetophenone may not reveal differences in catalyst geometry.

Transfer Hydrogenation Homogeneous Catalysis Ruthenium Complexes

2,2-Dimethylpropiophenone: Absence of α-Protons as a Functional Differentiator in Molecular Imprinting

The lack of α-protons in 2,2-dimethylpropiophenone is a key structural advantage in applications requiring hydrolytic stability. In molecular imprinting studies, imine templates derived from this aromatic ketone were selected over those from the aliphatic ketone benzylacetone, which failed to release the template under hydrolytic conditions [1]. While quantitative yield data for 2,2-dimethylpropiophenone were not reported, the rationale for its selection was explicitly its lack of α-protons, mirroring acetophenone, and its expected superior performance in a system where a positive control (terephthalaldehyde-derived imine) achieved greater than 80% hydrolytic cleavage yield [1].

Molecular Imprinting Template Chemistry Hydrolytic Stability

2,2-Dimethylpropiophenone (CAS 938-16-9): Recommended Research and Industrial Application Scenarios Based on Evidence


Synthesis of Meta-Substituted Benzoic Acid Derivatives via Electrocarboxylation

Procure 2,2-dimethylpropiophenone for electrocarboxylation protocols aimed at synthesizing meta-substituted benzoic acids or cyclohexene dicarboxylic acid derivatives. The steric hindrance of the tert-butyl group selectively directs carboxylation to the meta-position and onto the ring, providing a divergent product distribution compared to acetophenone, which yields ortho-, para-, and meta-substituted products [1].

Precursor for Fast-Nitrating Aromatic Ketone Intermediates

Select 2,2-dimethylpropiophenone when a faster nitration rate is desired relative to acetophenone. Quantitative competition experiments confirm it is two to five times more reactive towards nitration with NO₂BF₄, and its predictable regioselectivity (o:m:p ratio of 26:45:29) enables controlled synthesis of specific nitropivalophenone isomers [2].

Substrate for High-Enantioselectivity Biocatalytic Reduction

Utilize 2,2-dimethylpropiophenone as a substrate for carbonyl reductase enzymes (e.g., SSCR from *S. salmonicolor*) to produce the corresponding chiral alcohol, 2,2-dimethylpropiophenol, with >90% chiral purity. This application is critical for generating enantioenriched intermediates for pharmaceutical development [3].

Benchmark Substrate for Catalyst Development in Transfer Hydrogenation

Employ 2,2-dimethylpropiophenone as a 'bulky substrate' benchmark to evaluate the activity and robustness of new catalysts for hydrogen transfer reactions. Its steric challenge distinguishes the performance of catalyst isomers, as demonstrated with Ru-bpea complexes where only the most active isomer facilitated the reaction at room temperature [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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